1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine
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Description
The compound “1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine” is a complex organic molecule. It has a molecular formula of C19H17Cl3N2O and a molecular weight of 395.71 .
Physical And Chemical Properties Analysis
The compound “1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine” has a melting point of 62-66 °C . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Scientific Research Applications
Overview of Arylpiperazine Derivatives
Arylpiperazine derivatives, such as 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine, have been the focus of extensive research due to their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolism, including N-dealkylation leading to 1-aryl-piperazines, which have various serotonin receptor-related effects. This metabolic process results in extensive tissue distribution, including the brain, highlighting the compounds' pharmacological potential. The individual variability in metabolite-to-parent drug ratios, influenced by factors such as CYP3A4 and CYP2D6 expression, underscores the complexity of their pharmacokinetics (Caccia, 2007).
Therapeutic Uses and Patent Insights
Piperazine derivatives are recognized for their versatility in drug design, offering therapeutic benefits across a spectrum of conditions, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the piperazine nucleus significantly impacts the medicinal properties of the resulting molecules. Recent patents suggest that piperazine-based molecules, due to their flexible pharmacophore, hold promise for the development of new therapeutic agents for a variety of diseases, pointing towards a broad potential for future drug discovery (Rathi et al., 2016).
Anti-mycobacterial Applications
The structural flexibility of piperazine as a core component has been exploited in the design of potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The comprehensive review of piperazine-based anti-TB molecules over the past five decades highlights the scaffold's significance in medicinal chemistry for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2O/c20-15-4-1-14(2-5-15)3-8-19(25)24-11-9-23(10-12-24)16-6-7-17(21)18(22)13-16/h1-8,13H,9-12H2/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAUZKFPQLTCM-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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